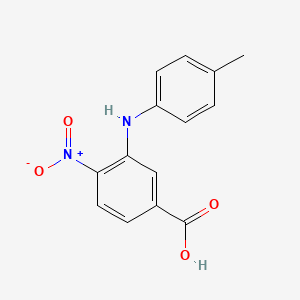
4-Nitro-3-(p-tolylamino)benzoic acid
Description
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-(4-methylanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-8-10(14(17)18)4-7-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |
InChI Key |
BZAZSLYAEBWIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(p-tolylamino)benzoic acid typically involves the nitration of 3-(p-tolylamino)benzoic acid. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration at the 4-position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-(p-tolylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Amino-3-(p-tolylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-3-(p-tolylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-3-(p-tolylamino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-nitro-3-(p-tolylamino)benzoic acid with structurally related benzoic acid derivatives:
*Predicted pKa values based on substituent effects (electron-withdrawing nitro groups lower pKa, while amino groups raise it).
Key Observations :
Acidity: The nitro group at position 4 in the target compound increases acidity compared to derivatives with nitro at position 3 (e.g., 4-tert-butylamino-3-nitrobenzoic acid). However, its pKa is higher than 4-nitrobenzoic acid due to the electron-donating p-tolylamino group .
Solubility: Bulky substituents (e.g., tert-butylamino) reduce aqueous solubility, whereas methyl or smaller groups improve it .
Extraction and Membrane Transport
In emulsion liquid membrane (ELM) systems, benzoic acid derivatives with higher distribution coefficients (m) are extracted faster. The target compound’s nitro and p-tolylamino groups likely increase m compared to acetic acid but may lag behind simpler derivatives like benzoic acid due to steric hindrance . For instance:
- Benzoic acid : Extracted >98% in 5 minutes (m = 12.5) .
- 4-Nitrobenzoic acid : Lower extraction rate due to higher polarity (m ≈ 8–10) .
- This compound: Estimated m ≈ 9–11, balancing nitro’s polarity and p-tolylamino’s hydrophobicity.
Biosensor Recognition
The yeast-based biosensor sBAD detects benzoic acid derivatives with sensitivity influenced by substituent position (para > ortho > meta) . The target compound’s nitro group (para to -COOH) may enhance biosensor response compared to meta-substituted analogs, though the p-tolylamino group’s steric effects could reduce binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


